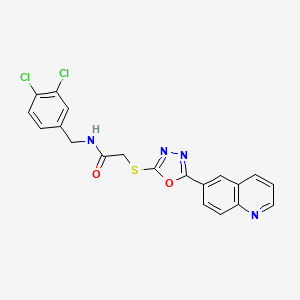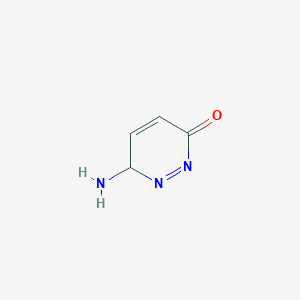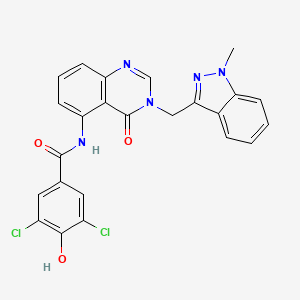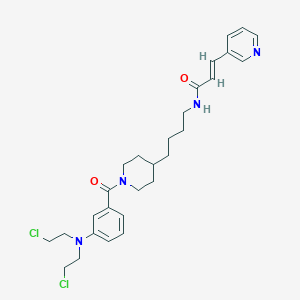
Anticancer agent 177
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 177 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new class of therapeutic agents designed to target and inhibit the growth of cancer cells while minimizing damage to healthy tissues. Its unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 177 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route involves the cyclization of a precursor molecule under specific conditions to form the core structure of the compound. This is followed by functionalization steps to introduce the necessary chemical groups that enhance its anticancer activity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method allows for the efficient and consistent production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 177 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, thereby altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide to replace certain atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that possess enhanced anticancer activity or improved pharmacokinetic properties.
Scientific Research Applications
Anticancer agent 177 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of various chemical reactions. Its unique structure allows researchers to explore new synthetic methodologies and reaction pathways.
Biology: In biological research, this compound is employed to investigate the cellular and molecular mechanisms underlying cancer progression. It serves as a valuable tool for studying the effects of anticancer agents on cell signaling pathways and gene expression.
Medicine: In medicine, this compound is being evaluated in preclinical and clinical trials for its efficacy in treating different types of cancer. Its ability to selectively target cancer cells while sparing healthy tissues makes it a promising candidate for combination therapies.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique properties and mechanism of action provide a foundation for designing more effective and less toxic therapeutic agents.
Mechanism of Action
The mechanism of action of Anticancer agent 177 involves the inhibition of key molecular targets and pathways that are essential for cancer cell survival and proliferation. The compound binds to specific proteins and enzymes, disrupting their normal function and triggering cell death.
Molecular Targets and Pathways:
Protein Kinases: this compound inhibits the activity of certain protein kinases that play a critical role in cell signaling and growth.
DNA Repair Enzymes: The compound interferes with the function of DNA repair enzymes, leading to the accumulation of DNA damage and subsequent cell death.
Apoptosis Pathways: this compound activates apoptosis pathways, promoting programmed cell death in cancer cells.
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian and breast cancers.
Auranofin: A gold-containing compound with anticancer activity through the inhibition of thioredoxin reductase.
Properties
Molecular Formula |
C28H36Cl2N4O2 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
(E)-N-[4-[1-[3-[bis(2-chloroethyl)amino]benzoyl]piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C28H36Cl2N4O2/c29-13-19-33(20-14-30)26-8-3-7-25(21-26)28(36)34-17-11-23(12-18-34)5-1-2-16-32-27(35)10-9-24-6-4-15-31-22-24/h3-4,6-10,15,21-23H,1-2,5,11-14,16-20H2,(H,32,35)/b10-9+ |
InChI Key |
VQLZHKJQZMMJOM-MDZDMXLPSA-N |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)

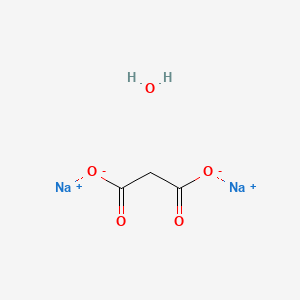
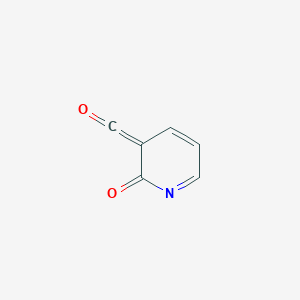
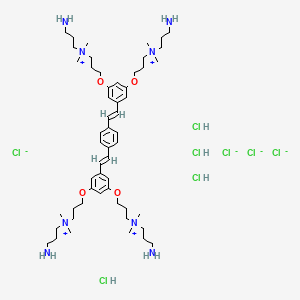
![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)
